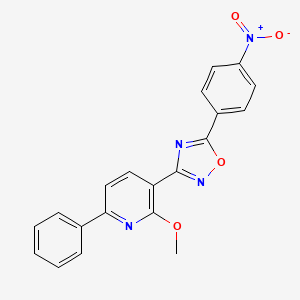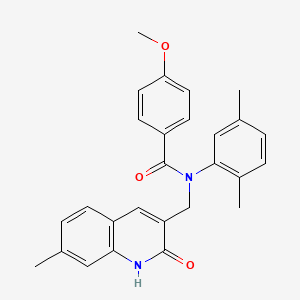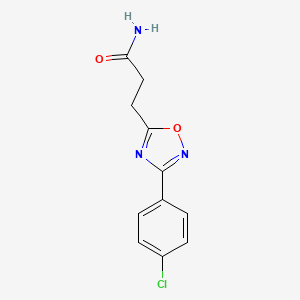
3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as INPO and belongs to the class of oxadiazole derivatives.
Mecanismo De Acción
The exact mechanism of action of 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments is its potential pharmacological properties. This compound has been found to exhibit a wide range of activities, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy.
Direcciones Futuras
There are several future directions for research on 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole. These include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders.
2. Studying the mechanism of action of this compound to gain a better understanding of its pharmacological properties.
3. Developing new synthesis methods for this compound to improve its solubility and stability.
4. Conducting in vivo studies to evaluate the efficacy and safety of this compound as a potential drug candidate.
In conclusion, this compound is a promising compound that exhibits significant pharmacological properties. Its potential as a therapeutic agent for various diseases makes it a subject of interest for future research.
Métodos De Síntesis
The synthesis of 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole involves the condensation reaction between 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde and isopropyl hydrazinecarboxylate in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
The potential pharmacological properties of 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole have attracted the attention of researchers in various fields. This compound has been studied for its antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities.
Propiedades
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10(2)14-16-15(22-17-14)11-5-6-12(13(9-11)19(20)21)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLHNPSSIOKPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


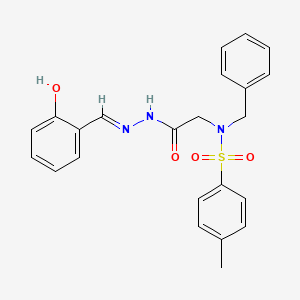

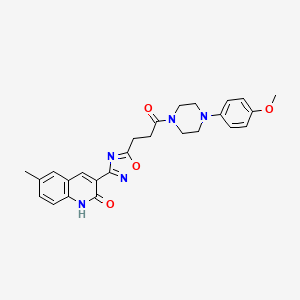

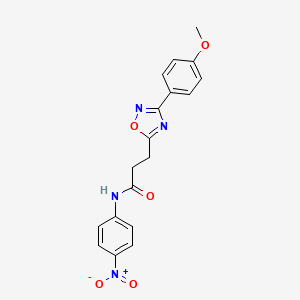
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
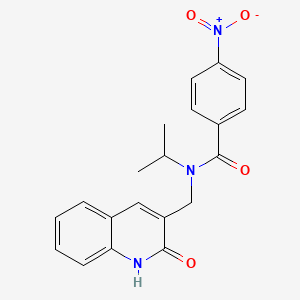
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)
